Molecular weight and formula of 3-(Piperidylcyclohexyl)aniline HCl
Molecular weight and formula of 3-(Piperidylcyclohexyl)aniline HCl
An In-depth Technical Guide to 1-(1-(3-aminophenyl)cyclohexyl)piperidine HCl: Molecular Weight, Formula, and Characterization
Introduction: Situating a Novel Arylcyclohexylamine
The arylcyclohexylamine class of chemical compounds represents a significant area of neuropharmacological research, encompassing molecules with profound effects on the central nervous system, most notably as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] Classic examples such as Phencyclidine (PCP) and Ketamine have served as foundational templates for the development of novel probes to investigate glutamatergic neurotransmission, with implications for understanding synaptic plasticity, memory, and various neuropathological states.
The subject of this guide, 1-(1-(3-aminophenyl)cyclohexyl)piperidine, also known as 3-amino-PCP, is a structural analogue of PCP. The introduction of an amino group at the meta-position of the phenyl ring presents a key modification that can significantly alter its physicochemical properties, receptor binding affinity, and metabolic profile. Its hydrochloride (HCl) salt form is typically prepared to enhance stability and aqueous solubility for research applications.
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It establishes the definitive molecular formula and weight of 1-(1-(3-aminophenyl)cyclohexyl)piperidine HCl, outlines a robust synthetic pathway, and details the essential analytical protocols required for its unambiguous characterization, ensuring scientific integrity and reproducibility.
Part 1: Core Physicochemical Properties
A precise understanding of a compound's formula and molecular weight is the bedrock of all subsequent quantitative experimental work, from reaction stoichiometry to solution preparation.
Molecular Structure and Formula Determination
The structure of 1-(1-(3-aminophenyl)cyclohexyl)piperidine is derived from the covalent assembly of three core moieties: a 3-substituted aniline, a cyclohexane ring, and a piperidine ring. The connectivity involves a quaternary carbon on the cyclohexane ring bonded to the aniline's phenyl ring, the piperidine's nitrogen atom, and two other cyclohexyl carbons.
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Aniline Moiety : C₆H₆N
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Cyclohexane Moiety : C₆H₁₀
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Piperidine Moiety : C₅H₁₀N
By systematically counting the atoms in the assembled free base structure, we determine its molecular formula.
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Carbon (C) : 6 (phenyl ring) + 6 (cyclohexane ring) + 5 (piperidine ring) = 17
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Hydrogen (H) : 4 (on phenyl ring) + 2 (on amino group) + 10 (on cyclohexane ring) + 10 (on piperidine ring) = 26
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Nitrogen (N) : 1 (aniline) + 1 (piperidine) = 2
Thus, the molecular formula for the free base is C₁₇H₂₆N₂ .
The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more accessible and basic piperidyl nitrogen, with one equivalent of hydrogen chloride (HCl).
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Molecular Formula of HCl Salt : C₁₇H₂₆N₂·HCl or C₁₇H₂₇ClN₂
Chemical Structure Diagram
Caption: Structure of 1-(1-(3-aminophenyl)cyclohexyl)piperidine HCl.
Molecular Weight Calculation
The molecular weight is calculated using the most recent IUPAC atomic weights. This data is crucial for accurate mass spectrometry analysis and gravimetric measurements.
| Component | Formula | Atomic Weights (Da) | Molar Mass ( g/mol ) |
| Free Base | C₁₇H₂₆N₂ | C: 12.011, H: 1.008, N: 14.007 | 258.41 |
| Hydrogen Chloride | HCl | H: 1.008, Cl: 35.453 | 36.46 |
| HCl Salt | C₁₇H₂₇ClN₂ | - | 294.87 |
Part 2: Synthesis and Purification Workflow
The synthesis of arylcyclohexylamines often proceeds through the formation of a key nitrile intermediate, which then undergoes a Grignard reaction. This approach provides a reliable and scalable method for producing the target compound. The protocol described below is a self-validating system, where the successful formation of each intermediate is confirmed before proceeding.
Synthetic Strategy Overview
The synthesis is designed as a four-step process:
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Formation of a Key Intermediate : Synthesis of 1-piperidinocyclohexanecarbonitrile (PCC).
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Grignard Reaction : Reaction of PCC with a Grignard reagent derived from a protected 3-bromoaniline. The use of a protecting group (e.g., Boc) is essential as the free amine would be incompatible with the organometallic reagent.
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Deprotection : Removal of the protecting group to reveal the target primary amine.
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Salt Formation : Conversion of the free base into its more stable and soluble hydrochloride salt.
Caption: Synthetic workflow for 1-(1-(3-aminophenyl)cyclohexyl)piperidine HCl.
Detailed Experimental Protocol
Protocol 2.1: Synthesis of 1-(1-(3-aminophenyl)cyclohexyl)piperidine HCl
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Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)
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Rationale : This Strecker amination is a classic and efficient method for creating α-aminonitriles, which are stable and highly reactive precursors for Grignard additions.
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Procedure : To an ice-cooled, stirred solution of potassium cyanide (1.1 eq) in water, add piperidine (1.0 eq). Slowly add a solution of cyclohexanone (1.0 eq) in methanol. Stir the mixture at room temperature for 24 hours. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield PCC as a solid. Validate structure via ¹H NMR and IR (presence of nitrile peak ~2230 cm⁻¹).
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Step 2: Synthesis of Boc-Protected Precursor
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Rationale : The Grignard reagent is a powerful nucleophile and base. The tert-Butyloxycarbonyl (Boc) group protects the aniline's amino group, preventing it from being deprotonated and quenching the reagent.
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Procedure :
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a. Protection : Dissolve 3-bromoaniline (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until TLC indicates complete consumption of the starting material. Purify via column chromatography to obtain the protected aniline.
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b. Grignard Reaction : To a flame-dried flask under argon, add magnesium turnings (1.5 eq). Add a solution of the Boc-protected 3-bromoaniline in dry tetrahydrofuran (THF) dropwise to initiate Grignard formation. Once formed, cool the reagent to 0 °C and add a solution of PCC (0.9 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry, and concentrate. Purify the crude product via column chromatography to yield the Boc-protected final compound.
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Step 3: Deprotection
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Rationale : Strong acid efficiently cleaves the Boc group, liberating the free amine.
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Procedure : Dissolve the purified Boc-protected compound from Step 2 in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC. Once complete, neutralize the mixture with aqueous sodium bicarbonate and extract the free base into DCM. Dry and concentrate to yield 1-(1-(3-aminophenyl)cyclohexyl)piperidine.
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Step 4: Hydrochloride Salt Formation
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Rationale : Converting the oily or low-melting-point free base into a crystalline salt facilitates purification (via recrystallization), handling, and storage, while also increasing water solubility.
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Procedure : Dissolve the free base from Step 3 in a minimal amount of cold diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry in a vacuum oven.
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Part 3: Analytical Characterization
Unambiguous structural confirmation requires a suite of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together they serve to definitively identify the compound and assess its purity.[3]
Caption: Orthogonal analytical workflow for structural elucidation and purity assessment.
Protocol 3.1: Mass Spectrometry (MS)
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Objective : To confirm the molecular weight of the parent compound.
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Methodology :
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Prepare a 1 mg/mL solution of the HCl salt in methanol.
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For Liquid Chromatography-Mass Spectrometry (LC-MS), inject 1-5 µL onto a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.
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Acquire data in positive ion electrospray ionization (ESI+) mode.
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Expected Results :
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Primary Ion : The primary ion observed will be the protonated free base [M+H]⁺.
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Calculated m/z : 259.2172
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Observed m/z : High-resolution MS should yield a mass accurate to within 5 ppm of the calculated value.
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Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective : To elucidate the precise atomic connectivity and stereochemistry of the molecule.
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Methodology :
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Dissolve ~5-10 mg of the HCl salt in a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -N⁺H-, -NH₂).[1]
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Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
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Expected ¹H NMR Spectral Features (in DMSO-d₆) :
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Aromatic Region (δ 6.5-7.5 ppm) : A complex multiplet pattern corresponding to the four protons on the 1,3-disubstituted benzene ring.
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Amine Protons (δ ~5.0 ppm) : A broad singlet for the -NH₂ protons, which may exchange with D₂O.
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Piperidinyl/Cyclohexyl Protons (δ 1.0-3.5 ppm) : A broad, overlapping series of multiplets corresponding to the 20 aliphatic protons. The protons on carbons adjacent to the nitrogen will be deshielded and appear further downfield. The proton on the piperidinyl nitrogen (-N⁺H-) will appear as a broad signal.
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Protocol 3.3: Infrared (IR) Spectroscopy
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Objective : To identify the key functional groups present in the molecule.
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Methodology :
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Place a small amount of the solid HCl salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Acquire the spectrum from 4000 to 400 cm⁻¹.
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Expected Vibrational Bands :
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N-H Stretch : A broad band from 3200-3500 cm⁻¹ corresponding to the primary amine (-NH₂) and the secondary ammonium (-N⁺H-).
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C-H Stretch (aliphatic) : Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹).
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C-H Stretch (aromatic) : Peaks just above 3000 cm⁻¹ (3000-3100 cm⁻¹).
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Aromatic C=C Bending : Overtone bands in the 1600-2000 cm⁻¹ region and fundamental vibrations in the 1450-1600 cm⁻¹ region.[4]
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Conclusion
This guide has established that 1-(1-(3-aminophenyl)cyclohexyl)piperidine hydrochloride (3-amino-PCP HCl) possesses the molecular formula C₁₇H₂₇ClN₂ and a molecular weight of 294.87 g/mol . We have provided a detailed, logically sound synthetic strategy and robust analytical protocols for its characterization. Adherence to these methodologies ensures the production of a well-characterized compound suitable for advanced research, providing a solid foundation of scientific integrity for any subsequent studies. The insights gained from such analogues are vital for advancing the understanding of NMDA receptor pharmacology and the broader field of neuroscience.
References
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ChemBK (n.d.). 3-(4-piperidyl)aniline dihydrochloride. Retrieved from [Link]
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PubChem (2024). 3-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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De Paoli, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. DOI: 10.1002/dta.1468. Retrieved from [Link]
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Chen, C., et al. (2021). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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NIST (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
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NIST (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]
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ResearchGate (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]
